4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide is a complex organic compound featuring a benzothiophene core. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry due to their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the benzothiophene core to introduce the chloro and methoxy substituents.
Hydrazinylation: The carbonyl group is introduced through a hydrazinylation reaction, where hydrazine derivatives react with the benzothiophene core.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and butanamide moieties, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H18ClN3O4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[2-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-13-7-8-14-15(11-13)29-19(18(14)21)20(27)24-23-17(26)10-9-16(25)22-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
NXRHUCGUDMEWDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.